molecular formula C18H12N4O2S B5515412 N-1,3-benzothiazol-2-yl-4-(2-pyrimidinyloxy)benzamide

N-1,3-benzothiazol-2-yl-4-(2-pyrimidinyloxy)benzamide

Cat. No.: B5515412
M. Wt: 348.4 g/mol
InChI Key: HYHCXRWBKMRQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzothiazol-2-yl-4-(2-pyrimidinyloxy)benzamide is a useful research compound. Its molecular formula is C18H12N4O2S and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.06809681 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitory Applications

One significant application of N-1,3-benzothiazol-2-yl derivatives is in the development of inhibitors targeting specific biological pathways. For instance, compounds structurally related to N-1,3-benzothiazol-2-yl have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors have demonstrated robust in vivo efficacy in human lung and colon carcinoma xenograft models, highlighting their potential in cancer therapeutics (Borzilleri et al., 2006).

Photo-Physical Characteristics

The photo-physical properties of benzothiazole derivatives have been extensively studied, with research showing that compounds with the benzothiazol-2-yl moiety exhibit excited state intra-molecular proton transfer pathway having single absorption and dual emission characteristics. This property is crucial for the development of fluorescent probes and materials, suggesting applications in bioimaging and molecular diagnostics (Padalkar et al., 2011).

Synthetic Chemistry and Derivatives

N-1,3-benzothiazol-2-yl derivatives serve as versatile building blocks in synthetic chemistry for creating a wide array of heterocyclic compounds. These derivatives have been utilized in the synthesis of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, showcasing the utility of benzothiazole-based compounds in the development of novel chemical entities with potential biological activities (Darweesh et al., 2016).

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S/c23-16(22-18-21-14-4-1-2-5-15(14)25-18)12-6-8-13(9-7-12)24-17-19-10-3-11-20-17/h1-11H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHCXRWBKMRQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.